molecular formula C19H27N5O B6423618 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 1206999-81-6

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B6423618
CAS No.: 1206999-81-6
M. Wt: 341.5 g/mol
InChI Key: VDTMAWUFGIJGPV-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further substituted with a cyclohexyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The benzimidazole intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

The next step involves the formation of the piperazine ring, which can be achieved by reacting the benzimidazole intermediate with a piperazine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperazine and cyclohexyl groups.

    N-cyclohexylpiperazine: Contains the piperazine and cyclohexyl groups but lacks the benzimidazole moiety.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is unique due to its combination of the benzimidazole moiety, piperazine ring, cyclohexyl group, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMAWUFGIJGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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